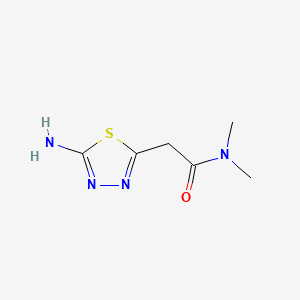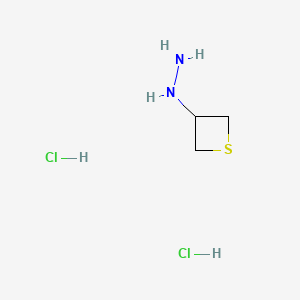![molecular formula C14H21BO2SSi B596750 (2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid CAS No. 1217501-30-8](/img/structure/B596750.png)
(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid” is a chemical compound with the molecular formula C14H21BO2SSi . It has a molecular weight of 292.28 . This compound is typically stored at -20°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22BO2SSi/c1-4-19(5-2,6-3)13-10-11-8-7-9-12(15(16)17)14(11)18-13/h7-10,16-18H,4-6H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 440.7±48.0 °C . Its density is predicted to be 1.10±0.1 g/cm3 . The compound’s pKa is predicted to be 8.34±0.30 .Wissenschaftliche Forschungsanwendungen
Chemoselective Modification of Oncolytic Adenovirus
This compound has been used in the chemoselective modification of oncolytic adenovirus . Oncolytic adenoviruses are viruses that selectively infect and kill cancer cells. The chemoselective modification can enhance the therapeutic efficacy of these viruses.
Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion
It has been used in the synthesis of phosphorescent sensors for the quantification of copper (II) ions . These sensors can be used in various fields, including environmental monitoring and biomedical research.
UV Promoted Phenanthridine Syntheses
The compound has been used in UV promoted phenanthridine syntheses . Phenanthridines are a class of organic compounds that have various applications, including in the development of pharmaceuticals and dyes.
Preparation of CYP11B1 Inhibitors for Treatment of Cortisol Dependent Diseases
It has been used in the preparation of CYP11B1 inhibitors for the treatment of cortisol-dependent diseases . CYP11B1 is an enzyme that plays a crucial role in the production of cortisol, a hormone that regulates a wide range of processes throughout the body.
PDE4 Inhibitors
The compound has been used in the development of PDE4 inhibitors . PDE4 inhibitors are a type of drug that can be used to treat conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.
Suzuki-Miyaura Cross-Coupling Reactions
It has been used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction that is widely used in organic chemistry to create carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules.
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s predicted properties such as boiling point and density suggest that it may have certain bioavailability characteristics .
Result of Action
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may have a variety of effects at the molecular and cellular level .
Action Environment
The compound is stable in air but can hydrolyze under strong acid or base conditions . This suggests that environmental factors such as pH could influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
(2-triethylsilyl-1-benzothiophen-7-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2SSi/c1-4-19(5-2,6-3)13-10-11-8-7-9-12(15(16)17)14(11)18-13/h7-10,16-17H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBZXNSUWPJLEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=C(S2)[Si](CC)(CC)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675410 |
Source


|
| Record name | [2-(Triethylsilyl)-1-benzothiophen-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid | |
CAS RN |
1217501-30-8 |
Source


|
| Record name | B-[2-(Triethylsilyl)benzo[b]thien-7-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Triethylsilyl)-1-benzothiophen-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

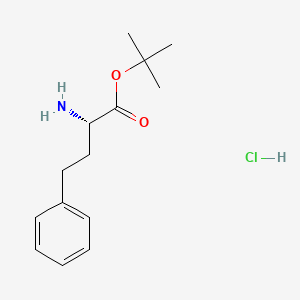
![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)
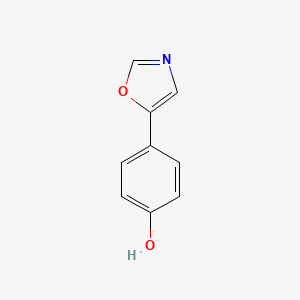
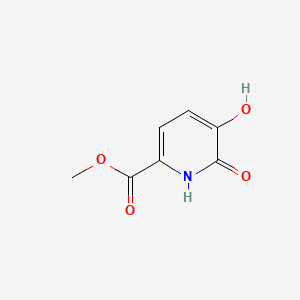
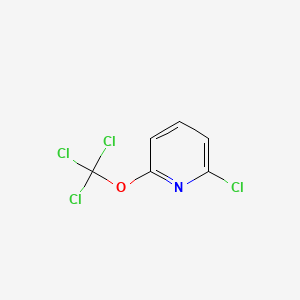
![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)
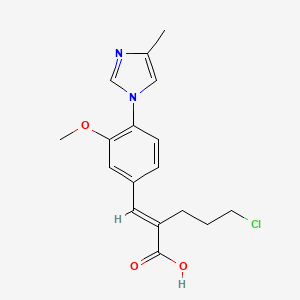
![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)
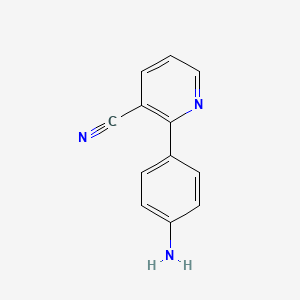
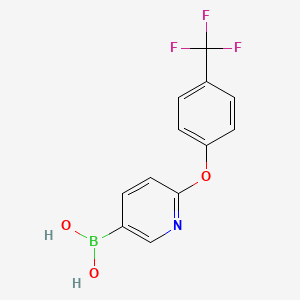
![Acetic acid, 2-[(2-iodophenyl)Methoxy]-, ethyl ester](/img/no-structure.png)
